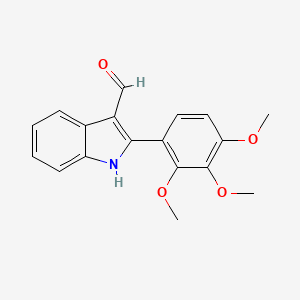

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-9-8-12(17(22-2)18(15)23-3)16-13(10-20)11-6-4-5-7-14(11)19-16/h4-10,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGULOAABSOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and indole.

Condensation Reaction: The indole undergoes a condensation reaction with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as AlCl3, to form the desired product

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

Oxidation: 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Patterns on the Phenyl Ring

- 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde (CAS: 920514-83-6): Phenyl substituent: Single methoxy group at the 4-position. Indole substituent: Pentyl chain at the 5-position. The pentyl chain may increase lipophilicity (logP) and membrane permeability .

- 5-Methoxy-1H-indole-3-carbaldehyde (CAS: 10601-19-1, Similarity: 0.95): Phenyl substituent: None; methoxy group is on the indole ring (5-position). Key differences: The lack of a phenyl ring substituent limits π-π stacking interactions, while the 5-methoxy group on the indole may alter electronic properties (e.g., electron-donating effects) .

Substituent Patterns on the Indole Ring

6-Methoxy-1H-indole-3-carbaldehyde (CAS: 70555-46-3, Similarity: 0.92):

- 5-Hydroxy-1H-indole-3-carbaldehyde (CAS: 3414-19-5, Similarity: 0.90): Indole substituent: Hydroxy group at the 5-position.

Data Table: Structural and Functional Attributes of Analogs

Research Findings and Implications

Impact of Methoxy Substitutions

- Trimethoxy vs. Monomethoxy Phenyl Groups: The 2,3,4-trimethoxy configuration in the target compound likely improves binding to hydrophobic pockets (e.g., in tubulin) compared to the 4-methoxy analog .

- Positional Effects on Indole : 5-Methoxy and 5-hydroxy substituents on the indole ring exhibit higher similarity scores (>0.90) to the target compound, suggesting shared electronic profiles. However, 6-methoxy substitution reduces similarity (0.92) due to steric effects .

Role of Alkyl Chains and Hydroxy Groups

Biological Activity

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethoxyphenyl group attached to an indole core, which is known for its electron-rich properties. This structural characteristic plays a significant role in the compound's reactivity and biological interactions.

The biological activity of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as tubulin and heat shock proteins (Hsp90). This inhibition disrupts cellular processes and can induce apoptosis in cancer cells .

- Protein Interactions : It can bind to proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses.

- Cell Cycle Regulation : The compound influences cell cycle progression, particularly arresting cells at the G2/M phase, which is crucial for cancer treatment strategies .

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde:

- Cytotoxicity : Research indicates that this compound exhibits low nanomolar cytotoxicity against various human cancer cell lines. For instance, it was effective against MDA-MB-231 breast cancer cells, demonstrating significant inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Tubulin polymerization inhibition |

| HeLa | 9.5 | Apoptosis via caspase activation |

| HL-60 | 5.1 | G2/M phase arrest |

Antimicrobial Activity

In addition to its anticancer effects, the compound also displays antimicrobial properties:

- Antibacterial Activity : It has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | >100 |

Case Studies

- Study on Anticancer Properties : A study conducted on various indole derivatives found that those with similar structures to 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde exhibited potent anticancer activities by disrupting microtubule dynamics and inducing apoptosis through caspase pathways .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related indole compounds against various bacterial strains. The results indicated that structural modifications could enhance antibacterial potency significantly .

Q & A

Q. What established synthetic routes are available for 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves condensation reactions between appropriately substituted indole precursors and trimethoxyphenyl derivatives. For example, Friedel-Crafts alkylation or Vilsmeier-Haack formylation may introduce the carbaldehyde group at the 3-position of the indole ring. Optimization strategies include:

- Catalyst Selection: Lewis acids (e.g., AlCl₃) or iodine-mediated conditions to enhance electrophilic substitution .

- Temperature Control: Lower temperatures (0–5°C) to minimize side reactions during formylation .

- Solvent Systems: Polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates .

Yields can be improved by iterative purification (column chromatography) and monitoring reaction progress via TLC or HPLC .

Q. How can the crystal structure of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K to collect intensity data .

- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement: Iterative refinement using SHELXL to achieve low R-factors (e.g., < 0.05) and validate bond lengths/angles .

Hydrogen bonding and π-π stacking interactions should be analyzed to understand packing motifs .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Identify aldehyde C=O stretching (~1680 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods model the electronic properties of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde, and how do these properties influence its reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites (e.g., carbaldehyde group) .

- Reactivity Analysis: Methoxy groups donate electron density via resonance, stabilizing intermediates in nucleophilic additions (e.g., hydrazone formation) .

- Solvent Effects: Include PCM models to simulate polar solvent interactions and predict solvatochromic shifts .

Q. How can structure-activity relationship (SAR) studies evaluate the antitumor potential of derivatives of this compound?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., halogenation at indole positions or methoxy group replacement) .

- Biological Assays: Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values .

- SAR Analysis: Correlate electron-withdrawing groups (e.g., NO₂) with enhanced activity via QSAR models .

- Mechanistic Studies: Use flow cytometry to assess apoptosis or Western blotting to track protein targets (e.g., kinases) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indole derivatives?

Methodological Answer:

- Purity Validation: Ensure compounds are >95% pure via HPLC and elemental analysis .

- Assay Standardization: Use consistent cell lines, incubation times, and controls to minimize variability .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Orthogonal Assays: Confirm activity with multiple methods (e.g., enzymatic inhibition and cellular proliferation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.